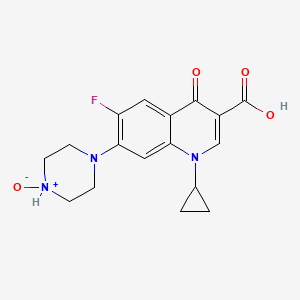

Ciprofloxacin N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Solar Photocatalytic Degradation

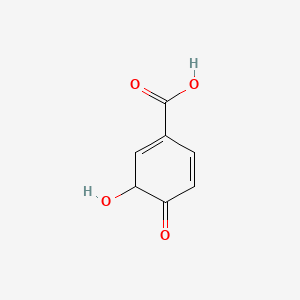

Ciprofloxacin (CIP) is an antibiotic that is not completely broken down during conventional wastewater treatment processes and can persist in the environment, leading to the development of antibiotic-resistant bacteria . A study focused on the solar photocatalytic degradation of CIP using biochar-supported photocatalysts . The photocatalysts developed by combining ZnO and WO3 in different ratios were supported on hemp herd biochar . The photocatalyst made with a ratio of 2:1:1 of ZnO:WO3:biochar reported the highest CIP degradation efficiency of 87.3% .

Enhanced Degradation in Water

Another application of Ciprofloxacin N-Oxide is in the enhanced degradation of ciprofloxacin in water using ternary photocatalysts TiO2/SnO2/g-C3N4 under UV, visible, and solar light . The synthesized materials demonstrated excellent initial adsorption of CIP, around 30%, which facilitated subsequent degradation . Notably, the CIP photocatalytic degradation tests performed under solar radiation showed a synergistic effect between the base materials and carbon nitride in highly energetic environments .

Antibacterial Activity

Ciprofloxacin N-Oxide has been used in the treatment of bacterial infections . It is a fluoroquinolone antibiotic used for bacterial infection .

Environmental Contaminant Removal

Pharmaceuticals are considered as emerging environmental contaminants in water and wastewater . Their unrestricted manufacturing, unregulated use, and inappropriate disposal disseminate them across the ecosystem . Ciprofloxacin (CIP) is one such pharmaceutical that has been detected in bodies of water, treatment plants, and even drinking water . The presence of drugs in water can cause adverse effects, such as altering the carbon cycle, which can lead to increased bacterial resistance in humans and animals . Therefore, the degradation of Ciprofloxacin N-Oxide is crucial for the removal of this contaminant from water.

Preclinical Evaluation

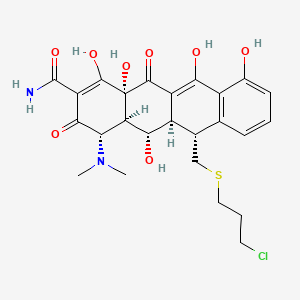

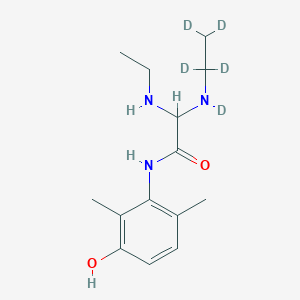

Despite its large molecular size (>900 Da), CDN11 displayed activity against intracellular UPEC when administered at 400 μM, reducing the mean intracellular titer by 40% compared to untreated and vehicle controls and clearing the infection in one of five treated monolayers .

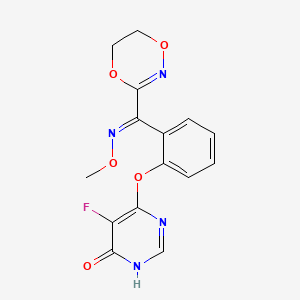

Structural Modifications

Modifications made to ciprofloxacin’s structure have resulted in significantly improved biological activities .

Safety and Hazards

properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c18-13-7-11-14(8-15(13)19-3-5-20(25)6-4-19)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,20H,1-6H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYIHUHXOKDAJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC[NH+](CC4)[O-])F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciprofloxacin N-Oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)